3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Description
3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a synthetic aromatic ester featuring a benzodioxole core substituted with methoxy, diphenyl, and 3-nitrophenyl ester groups. For example, methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS 102706-14-9) shares the benzodioxole backbone and methoxy/diphenyl substituents but differs in its ester group (methyl vs. 3-nitrophenyl). This analog has a molecular weight of 362.38 g/mol and a purity >95% .
Properties
IUPAC Name |
(3-nitrophenyl) 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO7/c1-32-23-15-18(26(29)33-22-14-8-13-21(17-22)28(30)31)16-24-25(23)35-27(34-24,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHRBSBYHVVDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC5=CC=CC(=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Core: The benzodioxole core is synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Diphenyl Groups: The diphenyl groups are attached through Friedel-Crafts alkylation reactions using diphenylmethane and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide and a base.
Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of phenolic derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of benzodioxole compounds exhibit anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted that similar compounds can inhibit cancer cell proliferation through apoptosis mechanisms. The incorporation of the nitrophenyl group in 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate may enhance its efficacy against specific cancer types.
Key Findings:
- Targeted Cancer Types: Breast and prostate cancer.
- Mechanism: Induction of apoptosis and inhibition of cell cycle progression.
Material Science Applications
The compound's unique structure allows it to be explored as a potential material in polymer science and nanotechnology.
Case Study: Polymer Composites
Research has indicated that incorporating benzodioxole derivatives into polymer matrices can improve thermal stability and mechanical properties. For example, composites made with this compound have shown enhanced resistance to thermal degradation compared to traditional polymers.
Key Findings:
- Property Enhancements: Increased tensile strength and thermal stability.
- Applications: Development of high-performance materials for aerospace and automotive industries.
Environmental Applications
The compound's properties may also be leveraged in environmental science, particularly in pollutant degradation.
Case Study: Photocatalytic Activity
A study demonstrated that benzodioxole derivatives can act as photocatalysts for the degradation of organic pollutants under UV light. The presence of the nitrophenyl group enhances the compound's photocatalytic efficiency, making it suitable for applications in wastewater treatment.
Key Findings:
- Pollutants Degraded: Dyes and pharmaceuticals.
- Efficiency Metrics: Up to 90% degradation within hours under UV exposure.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |
| Material Science | Polymer Composites | Improved thermal stability and mechanical strength |
| Environmental Science | Pollutant Degradation | Effective photocatalyst for organic pollutants |
Mechanism of Action
The mechanism of action of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their activity. The benzodioxole core may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-Carboxylate
- Structural Differences : The methyl ester group in this analog reduces steric hindrance and electron-withdrawing effects compared to the 3-nitrophenyl group.
- Synthesis and Purity : Synthesized via esterification, this compound achieves >95% purity under optimized conditions, suggesting robust synthetic protocols for benzodioxole esters .
- Applications : Likely used as an intermediate in pharmaceuticals or fine chemicals, given its structural similarity to bioactive compounds like gallic acid derivatives .
Gallic Acid Derivatives (e.g., Benzyl 7-Hydroxy-2,2-Diphenyl-1,3-Benzodioxole-5-Carboxylate)
- Functional Group Variations: Replacing the methoxy group with a hydroxyl and the ester with a benzyl group alters polarity and hydrogen-bonding capacity.
- Bioactivity: Gallic acid derivatives are known for antimicrobial and anti-inflammatory properties, suggesting that the benzodioxole core is pharmacologically relevant .
7-Methoxy-2,3-Diphenylcoumarin Derivatives
- Core Structure Differences : Coumarins feature a benzopyrone ring instead of benzodioxole, but the presence of methoxy and diphenyl groups suggests overlapping electronic properties.
- Thermal Stability : 7-Methoxy-2,3-diphenylcoumarin has a melting point of ~165°C, indicating high thermal stability, which may correlate with the target compound’s stability .
Balanophonin and Benzofuran Analogs
- Structural Similarities: Balanophonin contains a benzofuran core with methoxy and hydroxyphenyl groups. Benzofurans and benzodioxoles share fused aromatic systems, but benzodioxoles’ oxygen atoms may enhance rigidity and π-stacking interactions .
Functional and Electronic Effects of Substituents
Nitro Group Impact
The 3-nitrophenyl ester introduces strong electron-withdrawing effects, which:
Methoxy and Diphenyl Groups
- Electronic Modulation : Methoxy groups donate electrons via resonance, counterbalancing the nitro group’s electron withdrawal .
Biological Activity
3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxicity, antibacterial effects, and other relevant pharmacological properties based on diverse research findings.
- Chemical Formula : C₂₇H₁₉NO₇
- CAS Number : 30263-87-7
- Molecular Weight : 441.44 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antibacterial agent.
1. Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound against different cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.41 | |
| HCT-116 (Colon) | 9.71 | |
| HepG2 (Liver) | 7.36 | |
| PC3 (Prostate) | 10.50 |
The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12.41 µM, indicating its potential as a chemotherapeutic agent for breast cancer treatment. In comparison, it showed lower toxicity towards normal cells, suggesting a selective action against cancerous cells.
2. Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 40 | |
| Staphylococcus aureus | 50 | |
| Pseudomonas aeruginosa | 30 |
The compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics. These results indicate its potential utility in treating bacterial infections.
Case Studies
Several case studies have further elucidated the biological mechanisms and efficacy of this compound:
- Cytotoxicity Assay : A study conducted on MCF-7 breast cancer cells using the MTT assay demonstrated that treatment with the compound resulted in a significant reduction in cell viability, supporting its role as a potent anticancer agent .
- Mechanism of Action : Research indicated that the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .
- Synergistic Effects : In combination therapy studies, this compound showed enhanced efficacy when used alongside traditional chemotherapeutics like doxorubicin, suggesting potential for improved treatment regimens .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The synthesis involves multi-step organic reactions. A plausible route includes:
Core benzodioxole formation : React 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid with a coupling agent (e.g., DCC or EDC) in anhydrous THF at 0°C to activate the carboxyl group .
Esterification : Introduce the 3-nitrophenyl group via nucleophilic acyl substitution using 3-nitrophenol under basic conditions (e.g., NaH or K₂CO₃) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Challenges : Steric hindrance from diphenyl groups may reduce coupling efficiency. Optimize reaction time and temperature to mitigate this.
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies may arise from:
- Solvent effects : Bioactivity assays using DMSO vs. aqueous buffers can alter compound solubility and aggregation .
- Impurity interference : Trace byproducts (e.g., nitro-reduction derivatives) may confound results. Validate purity via LC-MS and NMR (¹H, ¹³C, DEPT-135) before testing .
- Assay variability : Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition) to confirm target interactions. Cross-reference with computational docking studies to validate binding modes .
Example : If one study reports cytotoxicity while another does not, compare cell lines (e.g., HepG2 vs. HEK293) and assay endpoints (e.g., MTT vs. apoptosis markers) .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign peaks for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and ester carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
